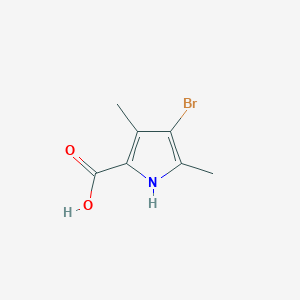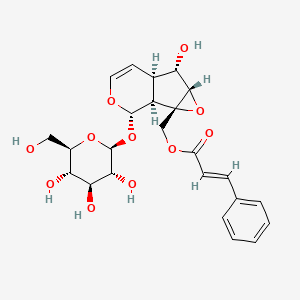![molecular formula C6H4BrN3 B1342952 7-Bromo-1H-benzo[d][1,2,3]triazole CAS No. 1064721-11-4](/img/structure/B1342952.png)
7-Bromo-1H-benzo[d][1,2,3]triazole
Overview
Description
7-Bromo-1H-benzo[d][1,2,3]triazole is a compound with the molecular formula C6H4BrN3 . It is used for R&D purposes and not for medicinal or household use .
Synthesis Analysis
1,2,3-Triazole scaffolds are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . Various synthetic routes have been used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing three consecutive nitrogen atoms . The structure is aromatic due to a 6π delocalized electron ring system .Chemical Reactions Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons .Physical And Chemical Properties Analysis
The molecular weight of this compound is 198.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a topological polar surface area of 41.6 Ų .Scientific Research Applications
Catalytic Activity and Synthesis Methods
7-Bromo-1H-benzo[d][1,2,3]triazole and its derivatives have been explored for their role in catalytic activities and synthesis methodologies. For instance, a study highlighted the catalytic system involving hydroxybenzotriazole derivatives, demonstrating significant rate enhancements in hydrolysis reactions, providing insights into the ester cleavage properties of these compounds in surfactant micelles (Bhattacharya & Kumar, 2005). Another research focused on the synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, highlighting a convenient method involving C–N and C–S bond formation sequences, emphasizing the efficiency of using CuCl2·2H2O as a catalyst in water (Wen et al., 2015).
Antimicrobial and Biological Properties
Several studies have examined the antimicrobial and various biological properties of this compound derivatives. A notable investigation synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole and evaluated their antimicrobial activities against various bacterial and fungal strains, revealing the potential of these compounds in future drug development (Bhardwaj, 2014). The synthesis and biological evaluation of triazole derivatives, emphasizing their role as anti-nociceptive and anti-inflammatory agents, further underscore the biomedical potential of these compounds (Rajasekaran & Rajagopal, 2009).
Material Science and Optoelectronics
Research in the field of material science and optoelectronics has also benefited from the applications of this compound derivatives. Studies have explored the synthesis of donor-acceptor copolymers containing functionalized benzotriazole units, highlighting their tunable emission and electrical properties for potential use in organic optoelectronics (Torres-Moya et al., 2020). Another research focused on the self-assembly of T-shape 2H-benzo[d][1,2,3]-triazoles, discussing their optical waveguide and photophysical properties, which are crucial for the rational design of organic self-assemblies in optoelectronic applications (Torres et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-Bromo-1H-benzo[d][1,2,3]triazole plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially altering their activity and impacting cellular redox states . Additionally, this compound can bind to specific proteins, influencing their structure and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell proliferation and apoptosis . By affecting these pathways, the compound can alter cell growth and survival, which is particularly relevant in the context of cancer research. Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . By inhibiting these kinases, the compound can disrupt signaling pathways and affect cellular functions. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress responses, thereby affecting the balance of reactive oxygen species and antioxidant defenses . Additionally, this compound can modulate the activity of enzymes in metabolic pathways related to energy production and biosynthesis, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
4-bromo-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJANJSHTMOQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617193 | |
| Record name | 4-Bromo-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1064721-11-4 | |
| Record name | 4-Bromo-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















